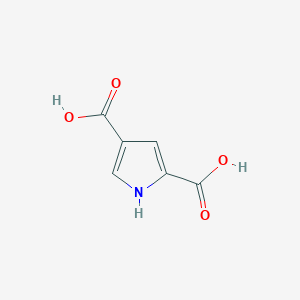

1H-pyrrole-2,4-dicarboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

Pyrrole is a fundamental five-membered aromatic heterocyclic compound containing one nitrogen atom. numberanalytics.comslideshare.net First discovered in 1834, the pyrrole scaffold has become a cornerstone of organic and medicinal chemistry. numberanalytics.com It is a prevalent structural motif in a vast array of both natural and synthetic compounds that are integral to biological processes. researchgate.netnih.gov For instance, the core structures of heme (a component of hemoglobin) and chlorophyll (B73375) in plants are built from linked pyrrole rings. slideshare.net

The significance of the pyrrole scaffold in heterocyclic chemistry is also due to its versatile reactivity, readily undergoing reactions like electrophilic substitution. numberanalytics.com In the realm of medicinal chemistry, pyrrole and its derivatives are recognized as important pharmacophores, which are the essential molecular features responsible for a compound's pharmacological activity. researchgate.netscilit.com Consequently, pyrrole derivatives have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications. researchgate.netscilit.com The combination of different functional groups on the pyrrole ring system has led to the creation of compounds with enhanced biological activity. rsc.org

Overview of Dicarboxylic Acid Functionality within Pyrrole Systems

The addition of carboxylic acid groups to a pyrrole ring profoundly alters its chemical characteristics and reactivity. Pyrrolecarboxylic acids are key starting materials in the synthesis of complex natural products like porphyrins and other biologically relevant substances. researchgate.net The carboxylic acid groups are electron-withdrawing, which influences the electron density of the pyrrole ring and directs the outcome of further chemical reactions. researchgate.net

A notable feature of pyrrolecarboxylic acids is that the carboxy group can be replaced by other functional groups more readily than a hydrogen atom on the unsubstituted ring. researchgate.net The presence of two such groups in pyrrole dicarboxylic acids offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives such as esters and amides. orgsyn.org This adaptability is crucial for developing new materials and therapeutic agents. For example, the related isomer, 1H-pyrrole-2,5-dicarboxylic acid, is being explored as a monomer for producing novel polymers, drawing a parallel to the well-established furan-2,5-dicarboxylic acid (FDCA). researchgate.net

Scope of Contemporary Academic Research on 1H-Pyrrole-2,4-dicarboxylic Acid and its Derivatives

Contemporary research on 1H-pyrrole-2,4-dicarboxylic acid and its derivatives spans synthetic methodology, materials science, and medicinal chemistry. While specific studies on the parent 1H-pyrrole-2,4-dicarboxylic acid are available, a significant portion of research is dedicated to the synthesis and application of its derivatives. chemsynthesis.comnih.gov A classic example is the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, famously known as Knorr's pyrrole. nist.gov

Modern synthetic chemistry focuses on developing mild, efficient, and high-yielding one-pot methods to create highly substituted pyrrole derivatives from simple and inexpensive starting materials. thieme-connect.com The functionalization of the pyrrole ring, including the introduction of carboxylic acid groups, is a key strategy in the design of new bioactive molecules. rsc.org Although research into the specific biological activities of 1H-pyrrole-2,4-dicarboxylic acid is ongoing, studies on its isomer, 1H-pyrrole-2,5-dicarboxylic acid, have shown promising results. This related compound has been identified as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation in pathogens like Pseudomonas aeruginosa, potentially helping to overcome antibiotic resistance. nih.govfrontiersin.org Such findings underscore the potential of dicarboxylic acid-functionalized pyrroles in developing new antibacterial strategies.

The exploration of derivatives, such as dimethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, continues to expand the chemical space and potential applications of this class of compounds. epa.gov

Data Tables

Table 1: Chemical and Physical Properties of 1H-Pyrrole-2,4-dicarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | chemsynthesis.comnih.gov |

| Molecular Weight | 155.11 g/mol | nih.gov |

| CAS Number | 937-26-8 | chemsynthesis.comnih.gov |

| IUPAC Name | 1H-pyrrole-2,4-dicarboxylic acid | nih.gov |

| SMILES | C1=C(NC=C1C(=O)O)C(=O)O | nih.gov |

| InChIKey | NXPAUQAMRNZFFG-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAUQAMRNZFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624272 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-26-8 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,4 Dicarboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1H-Pyrrole-2,4-dicarboxylic Acid Core

The foundational methods for constructing the pyrrole (B145914) ring have been refined over the years to improve yields, expand substrate scope, and enhance functional group tolerance. These classical routes, along with more recent adaptations, remain central to the synthesis of pyrrole dicarboxylic acids.

Condensation Reactions in Pyrrole Dicarboxylic Acid Synthesis

Condensation reactions are a cornerstone of pyrrole synthesis. One of the most notable examples that leads to a pyrrole-2,4-dicarboxylate scaffold is the Knorr pyrrole synthesis. This reaction typically involves the condensation of an α-amino-β-ketoester with a β-ketoester. The product of this reaction is a polysubstituted pyrrole, often bearing ester groups at the 2 and 4 positions. A well-known derivative synthesized through this method is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly referred to as Knorr's pyrrole cymitquimica.comnist.gov. The ester functionalities in these products can be subsequently hydrolyzed to yield the corresponding dicarboxylic acid.

Other condensation strategies involve the reaction of 1,9-diformyldipyrromethanes with pyrrole to produce meso-pyrrole-substituted corroles, which are complex macrocycles containing the pyrrole unit beilstein-journals.org. While not a direct synthesis of the simple 1H-pyrrole-2,4-dicarboxylic acid, these condensation methods highlight the versatility of building complex structures from fundamental pyrrole precursors.

One-Pot Procedures for Dicarboxylic Pyrrole Derivatives

The development of one-pot syntheses for pyrrole derivatives is a significant advancement, offering increased efficiency and reduced waste. An efficient one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides involves an electrocyclic ring closure of chalcones with glycine esters or amides acs.org. The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized in situ to the corresponding pyrroles acs.org.

Another example is the straightforward, one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones via a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation chemistryviews.org. These products can be further transformed into novel polysubstituted pyrroles chemistryviews.org. Additionally, a metal-free one-pot synthesis of highly substituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines has been reported rsc.org. These methodologies showcase the potential for developing efficient one-pot routes to the 1H-pyrrole-2,4-dicarboxylic acid core by selecting appropriate starting materials with the desired functionalities.

Catalytic Approaches in 1H-Pyrrole-2,4-dicarboxylic Acid Synthesis

Catalysis has revolutionized organic synthesis, and the construction of the pyrrole ring is no exception. Both transition metal catalysis and organocatalysis offer mild and efficient alternatives to traditional synthetic methods.

Transition Metal-Mediated Syntheses (e.g., Fe(II)/Ni(II) Relay Catalysis, Silver/Mercury Oxide Catalysis, Iron-Containing Catalysts)

Transition metals have been widely employed in the synthesis of pyrroles. Iron, being an earth-abundant and inexpensive metal, has garnered significant attention. A well-defined, air-stable molecular iron(0) complex has been used for the sustainable and highly regiospecific synthesis of substituted pyrroles nih.gov. This methodology demonstrates broad applicability and tolerance for various functional groups, allowing for the synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles in good yields nih.gov. Ferric hydrogensulfate has also been used as an environmentally friendly catalyst for the synthesis of pyrrolizine-bridged bipyrroles in aqueous conditions sharif.edu.

Silver-catalyzed reactions have also emerged as a powerful tool for pyrrole synthesis. Silver(I) catalysis can be used in the one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones through a 1,3-dipolar cycloaddition chemistryviews.org. Over the last decade, numerous synthetic strategies have been established for the facile and effective synthesis of pyrrole derivatives through silver catalysis, highlighting its unique reactivity and selectivity researchgate.net.

While the specific term "Fe(II)/Ni(II) relay catalysis" is not explicitly detailed for 1H-pyrrole-2,4-dicarboxylic acid in the provided search context, both iron and nickel catalysts are independently used in pyrrole synthesis. The synergy between these metals is an active area of research in catalysis. Similarly, while "Silver/Mercury Oxide Catalysis" is a specific term, the broader use of silver catalysis in pyrrole synthesis is well-documented researchgate.netresearchgate.net.

The following table summarizes some of the transition metal catalysts used in the synthesis of pyrrole derivatives:

| Catalyst System | Type of Pyrrole Synthesis | Reference |

| Iron(0) complex | Sustainable synthesis of substituted pyrroles | nih.gov |

| Ferric hydrogensulfate | Green synthesis of pyrrolizine-bridged bipyrroles | sharif.edu |

| Silver(I) | One-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones | chemistryviews.org |

| Palladium(TFA)2 | Aerobic [4+1] annulation for pyrrole synthesis | mdpi.com |

| Zinc Iodide / Rhodium complexes | Synthesis of pyrroles from dienyl azides | organic-chemistry.org |

Organocatalysis and Metal-Free Conditions in Pyrrole Dicarboxylic Acid Formation

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free reactions have become increasingly important. A number of organocatalytic approaches to pyrrole synthesis have been developed. For example, citric acid, a biomass-derived organic acid, has been used to catalyze the synthesis of N-substituted pyrroles from diketones and amines under mechanochemical activation nih.gov. Another approach utilizes squaric acid as an organocatalyst for the synthesis of N-substituted pyrroles in an aqueous medium nih.gov.

Metal-free, one-pot syntheses have also been reported. One such method involves the reaction of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines, followed by oxidative aromatization of the dihydropyrrole intermediate rsc.org. Furthermore, a transition metal-free one-pot reaction of secondary alcohols and 2-aminoalcohols can provide various substituted NH-pyrroles organic-chemistry.org. These examples underscore the growing trend towards developing synthetic routes that avoid the use of heavy metals, offering a greener path to the synthesis of the 1H-pyrrole-2,4-dicarboxylic acid core and its derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrrole derivatives, offering significant advantages over conventional heating methods. nih.gov This technology leads to reduced reaction times, higher yields, improved selectivity, and purer products, making it a more cost-effective and energy-efficient approach. nih.gov

One notable application of microwave assistance is in the Paal-Knorr synthesis of pyrroles. For instance, the reaction of various amines with 2,5-dimethoxytetrahydrofuran can be efficiently carried out under microwave irradiation at 120°C for 20 minutes without a solvent, using Mn(NO3)2·4H2O as a catalyst. pensoft.net It has been observed that amines bearing electron-donating groups tend to produce higher yields in this reaction. pensoft.net Another example involves the reaction of furan-2,5-dione with 3-phenylenediamine in ethanol, which under microwave heating at 130°C for 10 minutes, yields the corresponding pyrrole derivative in 83% yield. pensoft.net

The Clauson-Kaas synthesis of N-substituted pyrroles has also been successfully adapted to microwave conditions. By heating primary amines and 2,5-dimethoxytetrahydrofuran with an acidic ionic liquid catalyst under microwave irradiation, the desired pyrrole derivatives can be obtained. pensoft.net This method has been optimized for solvent-free conditions, with various sulfonamides being converted to their corresponding sulfonylpyrroles at 150°C for 30–60 minutes. pensoft.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Porphyrazine Synthesis nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | 24 hours | 19% |

| Microwave-Assisted | 8 minutes | 28% |

Targeted Synthesis of Substituted 1H-Pyrrole-2,4-dicarboxylic Acid Derivatives

The ability to introduce a variety of substituents onto the pyrrole ring is crucial for tuning the properties of the final compounds. Methodologies have been developed for the regioselective introduction of alkyl, aryl, and functional groups.

Synthesis of Alkyl and Aryl Substituted Derivatives

Rhodium(I) catalysts have been effectively used in the synthesis of highly substituted pyrroles. nih.gov By employing aldehydes and propargylic amines, linear hydroacylation adducts are formed, which then undergo a dehydrative cyclization in the presence of p-toluenesulfonic acid (p-TSA) to yield the corresponding pyrroles. nih.gov This method tolerates a range of alkyl and aryl substituents on the propargylic amine. nih.gov A three-component assembly of highly substituted pyrroles can also be achieved through a cascade process combining this hydroacylation with a RhI-catalyzed Suzuki-type coupling using aryl boronic acids. nih.gov

Introduction of Halogen Functionalities (e.g., Trifluoromethyl, Halogenated Building Blocks)

Halogenated pyrrole building blocks are valuable in medicinal chemistry. nih.govresearchgate.net Electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor at 0°C in a mixture of acetonitrile and acetic acid can introduce a fluorine atom, although this can result in a mixture of products. nih.govacs.org For chlorination, N-chlorosuccinimide is a common reagent. For example, 2-trichloroacetyl-5-methyl-1H-pyrrole can be chlorinated at room temperature in dichloromethane to yield the 4-chloro derivative in 61% yield after recrystallization. nih.govacs.org

Synthesis of Hydroxymethyl and Formyl Substituted Derivatives

The Vilsmeier-Haack reaction is a standard method for introducing formyl groups onto the pyrrole ring. For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using phosphorus oxychloride and dimethylformamide results in a mixture of 4- and 5-formylated regioisomers. nih.govacs.org

Esterification and Amidation Strategies

The carboxylic acid groups of 1H-pyrrole-2,4-dicarboxylic acid can be readily converted to esters and amides. A versatile, large-scale synthesis of pyrrole-2-carboxylic acid derivatives involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate can then be treated with various alcohols in the presence of a base to yield the corresponding esters. orgsyn.org Similarly, reaction with ammonia (B1221849) or aliphatic amines provides amides in high yields. orgsyn.org For direct amidation, pyrrole-2-carbonyl chlorides can be used. These are often prepared by treating the corresponding carboxylic acid with oxalyl chloride. nih.govresearchgate.net A biocatalytic approach for amidation has also been developed, utilizing Candida antarctica lipase B to mediate the ammonolysis of a pyrrole ester with ammonium carbamate as the ammonia source, achieving yields of up to 98%. nih.gov

Scalability and Efficiency of Synthetic Procedures

The scalability and efficiency of synthetic routes are critical for the practical application of these compounds. While many laboratory-scale syntheses have been reported, there is a growing emphasis on developing scalable and sustainable methods. nih.govnih.govresearchgate.net For example, a five-step synthesis route for N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole has been developed with total yields of up to 42%. researchgate.net This route allows for the introduction of various functional moieties onto the pyrrole nitrogen. researchgate.net Furthermore, a six-step synthetic route starting from biobased D-galactaric acid has been described for the production of N-alkylated and N-arylated pyrrole-2,5-dicarboxylic acids with total yields up to 45%. researchgate.net This bio-based approach significantly reduces the E-factor compared to established methods. researchgate.net The large-scale synthesis of pyrrole-2-carboxylic acid derivatives has also been demonstrated, providing a facile and versatile route without the need for moisture-sensitive organometallic reagents. orgsyn.org

Chemical Reactivity and Transformational Chemistry of 1h Pyrrole 2,4 Dicarboxylic Acid

Reactions of the Carboxylic Acid and Ester Functionalities

The carboxylic acid groups at the C2 and C4 positions are primary sites for a variety of reactions, including esterification, hydrolysis, and conversion to other carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

The ester derivatives of 1H-pyrrole-2,4-dicarboxylic acid, such as diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, can undergo hydrolysis. cymitquimica.com This reaction, typically carried out under basic conditions (e.g., using potassium hydroxide), converts the ester groups back to carboxylic acids. researchgate.net Standard basic hydrolysis conditions, such as treatment with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, are effective for this transformation. researchgate.net

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a feasible reaction, although less commonly detailed for this specific compound in the provided literature. The susceptibility of the ester functional groups to nucleophilic attack makes such transformations possible. cymitquimica.com

Derivatization to Amides and Other Carboxylic Acid Derivatives

The carboxylic acid functionalities of 1H-pyrrole-2,4-dicarboxylic acid can be readily converted into a variety of derivatives, most notably amides. The formation of amide bonds is a cornerstone of many synthetic applications.

Amides are typically synthesized through the condensation reaction of the dicarboxylic acid with an amine. nih.gov This process can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ub.eduorganic-chemistry.org The resulting N-acylpyrroles are valuable intermediates that can act as acylating agents. organic-chemistry.org One-pot synthesis methods have been developed for the efficient production of amides from carboxylic acids and amines using reagents like thionyl chloride. researchgate.net

The synthesis of pyrrole (B145914) carboxamides is of significant interest, particularly in the development of new bioactive molecules. researchgate.netznaturforsch.com For example, the reaction of 4-difluoromethyl-1-methylpyrrole-3-carbonyl fluoride (B91410) with an appropriate amine leads to the formation of the corresponding amide. znaturforsch.com

| Reagent | Product Type | Reference |

| Thionyl chloride (SOCl₂) | Acid chloride (intermediate for amides) | ub.eduorganic-chemistry.org |

| Amines | Amides | nih.gov |

| Diethylaminosulfur trifluoride (DAST) | Acid fluoride (intermediate for amides) | znaturforsch.com |

Pyrrole Ring Modifications and Substituent Transformations

The pyrrole nucleus itself is an active site for various chemical modifications, including electrophilic substitution, oxidation, and reduction.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. mbbcollege.in However, the reactivity of the pyrrole ring can also lead to challenges. For instance, strong nitrating mixtures like HNO₃/H₂SO₄ can cause extensive decomposition. mbbcollege.in Milder conditions are therefore required for successful substitution.

Acylation can be achieved with acid anhydrides even without a catalyst. mbbcollege.in Halogenation with reagents like sulfuryl chloride (for chlorination) or iodine in the presence of potassium iodide readily leads to tetra-substituted pyrroles. mbbcollege.in

It is important to note that the high reactivity of pyrrole can sometimes lead to polymerization instead of the desired substitution, particularly in the presence of certain catalysts. youtube.com

Oxidation and Reduction Pathways

The pyrrole ring can undergo both oxidation and reduction, leading to a variety of functionalized products. The oxidation of pyrroles can be complex and may result in dearomatization or polymerization depending on the oxidant and reaction conditions. researchgate.net Controlled oxidation using reagents like chromium trioxide in acetic acid can yield maleimide. mbbcollege.in

Reduction of the pyrrole ring can be achieved using various reagents. Catalytic hydrogenation with a nickel catalyst at high temperature and pressure leads to the fully saturated pyrrolidine (B122466) ring. mbbcollege.in Other reducing agents like zinc in acetic acid can produce the partially reduced pyrroline. mbbcollege.in Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acid derivatives. leah4sci.com

Functional Group Interconversions and Regioselectivity

The presence of multiple functional groups on the 1H-pyrrole-2,4-dicarboxylic acid scaffold allows for various functional group interconversions with considerations of regioselectivity. For instance, in the synthesis of pyrrole-3-carboxylic acid derivatives, the choice of synthetic route can influence the final substitution pattern. researchgate.netznaturforsch.com

The relative reactivity of the different positions on the pyrrole ring (α vs. β) and the two carboxylic acid groups dictates the regioselectivity of reactions. For example, electrophilic substitution typically occurs preferentially at the α-positions (C2 and C5) of the pyrrole ring due to the higher electron density at these positions. mbbcollege.in The synthesis of specifically substituted pyrroles often requires carefully planned multi-step sequences to achieve the desired regiochemistry. researchgate.net

Bromination Reactions of Pyrrole Derivatives

The bromination of pyrrole derivatives, particularly esters of 1H-pyrrole-2,4-dicarboxylic acid, is a key transformation for introducing bromine atoms, which can then serve as handles for further functionalization, such as in phosphorylation reactions. researchgate.net Research into the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr pyrrole, provides significant insight into these reactions. researchgate.netbuketov.edu.kz

Studies have explored various brominating agents and conditions to control the reaction's outcome. The reaction of Knorr pyrrole with N-bromosuccinimide (NBS) or elemental bromine can lead to different products depending on the stoichiometry and reaction environment. researchgate.netbuketov.edu.kz For instance, reacting Knorr pyrrole with two moles of NBS in carbon tetrachloride at boiling point, initiated by azobis(isobutyronitrile), results in a specific bromo derivative. researchgate.netbuketov.edu.kz

Interestingly, regardless of the specific conditions—be it with excess NBS or varying molar ratios of bromine in different solvents like acetic acid or chloroform—the same crystalline product is consistently obtained. researchgate.netbuketov.edu.kz X-ray diffraction analysis identified this product not as a simple ring-brominated pyrrole, but as diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. researchgate.netbuketov.edu.kz This indicates that the bromination of Knorr pyrrole occurs in a stepwise manner, ultimately leading to an unsaturated lactam structure with two bromine atoms on the methyl group at the 5-position. researchgate.netbuketov.edu.kz This product is identical in composition to what has been historically referred to as Halbig's product, the true structure of which has now been clarified. researchgate.netbuketov.edu.kz

Table 1: Summary of Bromination Reactions on Knorr Pyrrole

| Reagent(s) | Molar Ratio (Pyrrole:Reagent) | Solvent | Temperature (°C) | Catalyst | Product |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1:2 | Carbon Tetrachloride | Boiling | Azobis(isobutyronitrile) | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate researchgate.netbuketov.edu.kz |

| Bromine (Br₂) | 1:4 | Acetic Acid | 38-45 | - | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate researchgate.netbuketov.edu.kz |

| Bromine (Br₂) | 1:5 | Acetic Acid | 40-50 | - | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate researchgate.netbuketov.edu.kz |

Chelation and Coordination Chemistry with Metal Ions

The molecular structure of 1H-pyrrole-2,4-dicarboxylic acid, featuring two carboxylic acid groups and a nitrogen-containing aromatic ring, makes it a highly versatile ligand for chelation and the formation of coordination complexes with a variety of metal ions. cymitquimica.commdpi.com The presence of multiple donor atoms (four oxygen atoms from the carboxylates and the nitrogen atom of the pyrrole ring) allows for diverse binding possibilities. cymitquimica.commdpi.com

Ligand Design and Metal Complex Formation

1H-Pyrrole-2,4-dicarboxylic acid and its derivatives are effective building blocks in ligand design for creating complex coordination compounds, including coordination polymers and metal-organic frameworks (MOFs). chemscene.comrsc.org The dicarboxylic acid functionality allows the ligand to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

The design of ligands based on this scaffold can be tailored for specific applications. For example, derivatives such as 2-(alkoxycarbonyl)pyrroles have garnered significant interest for the synthesis of functional materials. nih.govresearchgate.net The synthesis of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate has been reported as a precursor to corrole (B1231805) compounds, which are well-known for their ability to form stable complexes with various metals. nih.govresearchgate.net

Furthermore, the interaction of pyrrole derivatives with metal catalysts is crucial in organic synthesis. Dirhodium tetracarboxylate catalysts have been used effectively in reactions with N-Boc-2,5-dihydro-1H-pyrrole, a related structure, to achieve highly selective C-H functionalization. acs.orgacs.org This demonstrates the capacity of the pyrrole core to coordinate with metal centers, facilitating catalytic transformations. acs.orgacs.org

Investigation of Coordination Modes and Stereochemistry

The coordination modes of dicarboxylic acids are varied; they can act as chelating ligands, binding to a single metal center through both carboxylate groups, or as bridging ligands that link adjacent metal atoms. mdpi.com In the case of 1H-pyrrole-2,4-dicarboxylic acid, coordination can occur exclusively through the carboxylate oxygens, or it may also involve the pyrrole nitrogen, leading to more complex, polydentate binding modes.

The stereochemistry of the resulting metal complexes is a critical aspect of their structure and function. The crystal structure of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate shows that the two carbonyl groups are nearly coplanar with the pyrrole ring, with dihedral angles of 3.50° and 6.70°. nih.govresearchgate.net In the solid state, molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net

Table 2: Crystal Data for Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇NO₄ nih.gov |

| Molecular Weight | 239.27 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 4.4697 (7) nih.gov |

| b (Å) | 14.616 (2) nih.gov |

| c (Å) | 19.784 (3) nih.gov |

| β (°) | 90.467 (2) nih.gov |

Stereochemical control is paramount in asymmetric synthesis involving metal catalysts. Studies on the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole demonstrate exceptional control over stereochemistry. acs.orgacs.org Using a chiral dirhodium catalyst, Rh₂(S-PTAD)₄, researchers achieved high levels of both diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee). acs.orgacs.org The reaction proceeds with the formation of a C2-symmetric product when a double C-H functionalization is performed. acs.orgacs.org The ability to achieve such high stereoselectivity underscores the well-defined coordination interaction between the pyrrole substrate and the chiral metal complex during the reaction. acs.orgacs.org The absolute configuration of the products was confirmed through X-ray crystallography of their derivatives. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-pyrrole-2,4-dicarboxylic acid |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr pyrrole) |

| N-bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Azobis(isobutyronitrile) |

| Acetic acid |

| Chloroform |

| Aluminum chloride |

| Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate |

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate |

| N-Boc-2,5-dihydro-1H-pyrrole |

| Dirhodium tetracarboxylate |

Advanced Applications in Materials Science and Polymer Chemistry

Development of Novel Organic Materials

The bifunctional nature of 1H-pyrrole-2,4-dicarboxylic acid, possessing both hydrogen-bond donors (N-H) and acceptors (C=O), as well as sites for esterification and amidation, allows for its incorporation into a variety of organic materials, including functional polymers and dyes.

Polysubstituted pyrroles are recognized for their utility as monomers in polymer chemistry. nih.govresearchgate.net Pyrrole-2,5-dicarboxylic acid (PDCA), a structural isomer of the title compound, has been identified as a promising monomer for creating new polyesters, analogous to the well-known bio-based polymer polyethylene (B3416737) furanoate (PEF). researchgate.nettum.de The presence of the nitrogen atom in the pyrrole (B145914) ring offers a site for further derivatization, which allows for fine-tuning the properties of the resulting polymer. researchgate.nettum.de

The dicarboxylic acid functionality of 1H-pyrrole-2,4-dicarboxylic acid allows it to act as a monomer in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the rigid, aromatic pyrrole unit into their backbone, potentially leading to materials with enhanced thermal stability and specific electronic properties. While detailed studies on polymers derived specifically from 1H-pyrrole-2,4-dicarboxylic acid are emerging, the principles are well-established with similar monomers. For instance, the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been developed with the explicit goal of producing tunable polymers. researchgate.nettum.de The synthesis strategy often involves a multi-step process starting from pyrrole to yield the N-substituted dicarboxylic acid monomer. researchgate.net

Table 1: Key Steps in Synthesis of N-Substituted Pyrrole Dicarboxylic Acid Monomers

| Step | Description | Reagents |

|---|---|---|

| 1. Protection | Protection of the pyrrole N-H group. | Boc₂O, DMAP |

| 2. Carboxylation | Introduction of carboxyl groups onto the pyrrole ring. | n-BuLi, TMP, MeCOOCl |

| 3. Deprotection | Removal of the protecting group. | TFA in DCM |

| 4. N-Alkylation | Introduction of a functional side-chain onto the nitrogen. | NaH, R-X |

| 5. Saponification | Conversion of ester groups to carboxylic acids. | NaOH |

This table is a generalized representation based on synthetic routes for related pyrrole dicarboxylic acids. researchgate.net

The pyrrole ring is a key component in many chromophores, including the extensive family of porphyrins and related macrocycles. The electron-rich nature of the pyrrole core makes it an excellent building block for functional dyes. researchgate.net Derivatives of 1H-pyrrole-2,4-dicarboxylic acid can serve as precursors or starting materials for the synthesis of novel pyrrole-based dyes and coating compounds. chembk.com

The carboxylic acid groups can be converted into esters or amides, which can modify the electronic properties of the molecule and, consequently, its color. These functional groups also provide handles for attaching the dye molecule to other substrates, such as fibers or polymers. The extended π-conjugation system of the pyrrole ring, when coupled with other aromatic systems through the dicarboxylate linkages, can be engineered to absorb light in the visible region, a fundamental requirement for a dye.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The dicarboxylate functionality of 1H-pyrrole-2,4-dicarboxylic acid makes it an ideal candidate for use as an organic linker in the synthesis of MOFs.

The rational design of MOFs relies on the careful selection of both the metal center and the organic linker. researchgate.net 1H-Pyrrole-2,4-dicarboxylic acid offers several features that are advantageous for MOF synthesis:

Coordination Sites: The two carboxylate groups can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. frontiersin.orgrsc.org

Rigidity and Shape: The rigid and planar nature of the pyrrole ring helps in the formation of predictable and robust frameworks with permanent porosity.

Asymmetry: Unlike its 2,5-dicarboxylic acid isomer, 1H-pyrrole-2,4-dicarboxylic acid is a low-symmetry linker. The use of such linkers can be challenging in predicting the final topology but also offers opportunities to create MOFs with unusual and complex architectures that are not accessible with more symmetrical linkers. acs.orgnih.gov This can lead to unique functionalities. acs.orgnih.gov

Functionalization: The N-H group within the pyrrole ring can act as a hydrogen-bond donor, providing additional control over the framework assembly and potentially serving as an active site for guest interactions or catalysis.

By combining this linker with different metal ions (e.g., Zn(II), Cu(II), Cd(II), Zr(IV)), a wide variety of MOF structures with different topologies (e.g., sql, sra, lvt) can be synthesized. frontiersin.orgrsc.org

Once synthesized, MOFs based on 1H-pyrrole-2,4-dicarboxylic acid are characterized using a suite of analytical techniques to determine their structure, stability, and porosity.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data. frontiersin.org

Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the MOF, identifying the temperature at which the framework begins to decompose. frontiersin.orgfrontiersin.org

Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at low temperatures are measured to determine the porosity of the MOF. Key parameters obtained include the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution, which indicate whether the material is microporous (<2 nm) or mesoporous (2-50 nm). rsc.orgmdpi.com For example, a related nickel MOF based on 4,4′-biphenyl dicarboxylic acid was shown to have a high specific surface area of 311.99 m²·g⁻¹ and a porous structure. mdpi.com

Table 2: Characterization Data for Representative MOFs

| MOF Designation | Metal Ion | Linker | Topology | Porosity Type | BET Surface Area (m²/g) | Ref. |

|---|---|---|---|---|---|---|

| PCN-222(Fe) | Zr(IV) | Tetrakis(4-carboxyphenyl)porphyrin | - | Mesoporous | 2200 | rsc.org |

| JMS-3 | Cd(II) | 2,2′-bipyridine-4,4′-dicarboxylic acid | sql | Porous | - | frontiersin.org |

| Ni-BPDC-MOF | Ni(II) | 4,4′-biphenyl dicarboxylic acid | - | Mesoporous | 311.99 | mdpi.com |

This table includes data for MOFs with related dicarboxylate or N-heterocyclic linkers to illustrate typical characterization results.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. 1H-pyrrole-2,4-dicarboxylic acid is an excellent building block for designing self-assembling systems due to its multiple, directional interaction sites. nih.gov

The primary driving force for the self-organization of this molecule is hydrogen bonding. psu.edursc.org The carboxylic acid groups can form robust, dimeric hydrogen-bond motifs with each other (O-H···O). psu.edu Furthermore, the pyrrole N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule (N-H···O). nih.govresearchgate.net

This combination of interactions can lead to the formation of well-defined, extended structures in the solid state:

Dimers: Molecules can pair up through carboxylic acid interactions. nih.govresearchgate.net

One-Dimensional Ribbons: A consistent pattern of hydrogen bonding can link molecules end-to-end, forming linear tapes or ribbons. psu.edursc.org

Two-Dimensional Sheets: Inter-ribbon interactions can create planar sheets. The substitution on the pyrrole ring can strongly influence the packing and lead to 2D arrangements. psu.edu

The planarity of the pyrrole ring and the directional nature of the hydrogen bonds are critical for forming these predictable and ordered structures. uni-regensburg.de Theoretical calculations and crystal structure analyses of similar pyrrole derivatives confirm that the carbonyl groups tend to be coplanar with the pyrrole ring, which facilitates the formation of these extended hydrogen-bonded networks. nih.govuni-regensburg.de

Hydrogen Bonding Networks in Solid-State Architectures

The defining feature of 1H-pyrrole-2,4-dicarboxylic acid in the context of materials science is its capacity to form extensive and predictable hydrogen bonding networks. The molecule possesses a pyrrolic N-H group, which acts as a hydrogen bond donor, and two carboxylic acid groups, each containing both a hydroxyl (O-H) donor and a carbonyl (C=O) acceptor. This multiplicity of functional groups allows for a variety of intermolecular connections, leading to the formation of robust one-, two-, or even three-dimensional structures.

Studies on analogous compounds, such as pyrrole-2-carboxylic acid and 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, have demonstrated the prevalence of specific hydrogen bonding motifs. researchgate.netpsu.edu For instance, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. uni-regensburg.de In the case of 1H-pyrrole-2,4-dicarboxylic acid, it is highly probable that similar dimeric structures would be a fundamental aspect of its solid-state architecture.

Furthermore, the pyrrole N-H group can engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule's carboxylic acid group (N-H···O=C). This interaction, in conjunction with the carboxylic acid dimers, can lead to the formation of extended chains or sheets. Theoretical calculations on pyrrole-2-carboxylic acid have shown that the interplay between these different hydrogen bonds is crucial in determining the final crystal packing. researchgate.netacs.org The relative orientation of the carboxylic acid groups in the 2 and 4 positions of the pyrrole ring will ultimately dictate the geometry of the resulting supramolecular network.

Based on investigations of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, it is evident that even small modifications to the molecular structure can lead to significant changes in the dimensionality of the resulting hydrogen-bonded network, from one-dimensional ribbons to complex three-dimensional frameworks. psu.edu This highlights the tunability of these systems and the potential for 1H-pyrrole-2,4-dicarboxylic acid to serve as a versatile component in crystal engineering.

| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Significance |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H | C=O | ~2.6 - 2.7 | Primary motif for self-assembly into dimers. |

| Pyrrole-Carboxyl Interaction | N-H | C=O | ~2.8 - 3.0 | Links dimers into extended chains or sheets. |

π-π Stacking Interactions and Crystal Packing

The nature of these π-π stacking interactions is highly dependent on the relative orientation of the pyrrole rings. In many aromatic systems, a "slip-stacked" arrangement is observed, where the rings are offset from one another. This configuration is often more energetically favorable than a face-to-face stacking, as it minimizes repulsive electrostatic interactions.

In the context of 1H-pyrrole-2,4-dicarboxylic acid, the hydrogen-bonded networks will likely create a scaffold that pre-organizes the pyrrole rings, influencing the geometry of the π-π stacking. For example, if the hydrogen bonds lead to the formation of planar sheets, the pyrrole rings may stack in a columnar fashion between these sheets. The interlayer spacing and the degree of overlap between the rings would be determined by a delicate balance between the attractive dispersion forces and the repulsive electrostatic and steric interactions.

Studies on derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have shown that the crystal packing is strongly influenced by substitution on the phenyl ring, which in turn affects the π-π stacking. psu.edu This suggests that the electronic nature and steric bulk of substituents can be used to fine-tune the solid-state architecture. While 1H-pyrrole-2,4-dicarboxylic acid itself is unsubstituted, its inherent electronic properties will govern the nature of its π-π interactions.

| Parameter | Predicted Value | Description |

|---|---|---|

| Interplanar Distance | ~3.3 - 3.8 Å | The typical distance between stacked aromatic rings. |

| Stacking Motif | Slip-stacked or Face-to-face | The relative orientation of the pyrrole rings, influenced by the hydrogen bonding network. |

Biological Activities and Mechanistic Insights of 1h Pyrrole 2,4 Dicarboxylic Acid Derivatives in Vitro and Pre Clinical Studies

Antimicrobial Research

The pyrrole (B145914) scaffold is a key component in various natural and synthetic compounds exhibiting antimicrobial properties. cabidigitallibrary.org Research into derivatives of 1H-pyrrole-2,4-dicarboxylic acid has revealed promising activity against a range of microbial pathogens.

Antibacterial Potency and Mechanisms (e.g., Quorum Sensing Inhibition against Pseudomonas aeruginosa)

A significant area of investigation has been the ability of pyrrole derivatives to combat bacterial infections, not by direct killing, but by interfering with their communication systems, a process known as quorum sensing (QS). Pseudomonas aeruginosa, a "critical" pathogen notorious for its multidrug resistance and biofilm formation, heavily relies on QS to coordinate its virulence. frontiersin.orgnih.govnih.gov

One notable derivative, 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, has demonstrated potent QS inhibitory activity against P. aeruginosa. frontiersin.orgnih.govnih.gov Studies have shown that PT22 can significantly reduce the production of key virulence factors regulated by QS, such as pyocyanin (B1662382) and rhamnolipid, without affecting the bacterium's growth. frontiersin.orgnih.govnih.gov This disruption of QS signaling cascades has been confirmed by the downregulation of QS-related genes. frontiersin.orgnih.gov Specifically, 1H-pyrrole-2-carboxylic acid has been shown to repress the expression of lasI, lasR, lasA, lasB, rhlI, rhlR, pqsA, and pqsR genes in P. aeruginosa PAO1. researchgate.net

The mechanism of action is believed to involve the inhibition of autoinducer production, which are the signaling molecules in the QS system. frontiersin.org By disrupting this communication, the bacteria are less able to form robust biofilms and express the factors necessary for causing infection. frontiersin.orgnih.govfrontiersin.org

Table 1: Effect of 1H-Pyrrole-2,5-dicarboxylic Acid (PT22) on P. aeruginosa Virulence Factors

| Concentration of PT22 | Pyocyanin Reduction | Rhamnolipid Reduction |

|---|---|---|

| 0.50 mg/mL | 13.17% | - |

| 0.75 mg/mL | 37.06% | - |

| 1.00 mg/mL | 73.05% | 37.95% (compared to hordenine) |

Data sourced from Frontiers in Cellular and Infection Microbiology. nih.gov

Antifungal Efficacy and Cellular Effects (e.g., against Aspergillus niger)

Derivatives of 1H-pyrrole-2,4-dicarboxylic acid have also been evaluated for their antifungal properties. Certain synthesized Schiff base derivatives have shown potent activity against fungal strains such as Aspergillus niger and Candida albicans. cabidigitallibrary.org Phenylpyrrole analogues, designed based on the alkaloid lycogalic acid, have demonstrated broad-spectrum fungicidal activities. mdpi.com

The proposed mechanism for some of these pyrrole-containing compounds involves the inhibition of sterol biosynthesis, specifically targeting the enzyme 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for maintaining the integrity of the fungal cell membrane. By disrupting this pathway, the compounds compromise the fungal cell structure and inhibit its growth. mdpi.com Some labdane-type diterpenoids have also shown moderate antifungal activity against Aspergillus niger. nih.gov

Antitubercular Activity of Derivatives

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Pyrrole-2-carboxamides, derived from the 1H-pyrrole-2,4-dicarboxylic acid scaffold, have emerged as promising candidates. nih.govnih.gov These compounds have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, with some derivatives exhibiting a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL. nih.govnih.gov

The mechanism of action for these antitubercular pyrrole derivatives has been identified as the inhibition of the mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt cell wall biosynthesis, leading to bacterial death. nih.govnih.gov Structure-activity relationship studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity. nih.gov

Table 2: Antitubercular Activity of Selected Pyrrole-2-carboxamide Derivatives

| Compound | Substituent on Phenyl Ring | MIC (μg/mL) against M. tuberculosis |

|---|---|---|

| 16-18 | Fluorophenyl | < 0.016 |

| 19 | CF₃ | Decreased activity |

| 27-28 | Electron-withdrawing groups | < 0.016 |

| 29-34 | 3-pyridyl or substituted 3-pyridyl | < 0.016–0.09 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Antiviral and Anticancer Investigations

Beyond their antimicrobial effects, derivatives of 1H-pyrrole-2,4-dicarboxylic acid are being explored for their potential in virology and oncology. researchgate.netacs.org

In the realm of antiviral research, certain pyrrole derivatives have demonstrated activity against a range of viruses. For instance, some synthesized 1-[4-(5-Phenyl-4,5 dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione derivatives showed activity against Respiratory Syncytial Virus (RSV) and Feline Corona Virus. researchgate.net Other studies have highlighted the potential of pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold as antiviral agents against coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

In anticancer research, pyrrole derivatives have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, which are crucial in cancer cell signaling pathways. nih.gov These compounds have been shown to induce apoptosis in malignant cells. nih.gov One recently isolated dihydroxylated pyrrolidine (B122466) natural product, (−)-dragocin D, has displayed anticancer activity. acs.org Furthermore, some symmetric 4-aryl-1,4-dihydropyridines, which can be considered related structures, have shown cytotoxicity against human glioblastoma, cervical adenocarcinoma, and breast carcinoma cell lines. mdpi.com

Anti-inflammatory Mechanisms and Modulation of Immune Responses (In Vitro)

The anti-inflammatory potential of 1H-pyrrole-2,4-dicarboxylic acid derivatives is another active area of research. researchgate.netacs.org Pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) are known to exert their effects by inhibiting cyclooxygenase (COX) enzymes. scirp.orgnih.gov

Recent studies have focused on designing novel N-pyrrole carboxylic acid derivatives as dual inhibitors of COX-1 and COX-2. nih.govacs.org In vitro studies have shown that certain synthesized derivatives can significantly inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in stimulated human peripheral blood mononuclear cells. mdpi.com The mechanism often involves the modulation of inflammatory pathways and the suppression of immune cell proliferation. mdpi.com For example, some 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives significantly inhibited the proliferation of T-cells in anti-CD3-stimulated cultures. mdpi.com

Table 3: COX Inhibition by Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates

| Compound Class | Target | Notable Activity |

|---|---|---|

| Acetic acid group at position 1 (4g, 4h, 4k, 4l) | COX-1 and COX-2 | Higher activity than celecoxib (B62257) against both. 4h and 4g showed high inhibition against COX-1. |

| Hydroxybenzoic acid at position 1 (5e, 5b) | COX-1 | Most active against COX-1. |

Data sourced from ACS Omega. acs.org

Biofilm Modulation and Synergistic Effects with Therapeutic Agents (In Vitro and Insect Models)

A key challenge in treating microbial infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that are highly resistant to antibiotics. frontiersin.org Derivatives of 1H-pyrrole-2,4-dicarboxylic acid have shown promise in modulating biofilm formation and enhancing the efficacy of existing antibiotics.

As mentioned earlier, 1H-pyrrole-2,5-dicarboxylic acid (PT22) inhibits biofilm formation by P. aeruginosa by disrupting its QS system. frontiersin.orgnih.govnih.gov Morphological observations have confirmed that exposure to these compounds can lead to the collapse of the biofilm architecture. nih.gov

Crucially, these pyrrole derivatives can act as antibiotic accelerants. frontiersin.orgnih.govnih.gov When combined with conventional antibiotics like gentamycin or piperacillin, PT22 demonstrates a significant synergistic effect, leading to a greater reduction in viable cells within mature biofilms compared to treatment with the antibiotic alone. frontiersin.orgnih.gov In vivo studies using the Galleria mellonella insect model have further validated these findings, showing that the combination of PT22 with antibiotics significantly increases the survival rate of infected larvae. nih.gov

Table 4: Synergistic Effect of PT22 with Antibiotics on Mature P. aeruginosa Biofilms

| Treatment | Reduction in Viable Cells (vs. Control) | Reduction in Viable Cells (vs. Antibiotic Alone) |

|---|---|---|

| Gentamycin (4.00 μg/mL) + PT22 (0.50 mg/mL) | 61.33% | 31.06% |

| Piperacillin (4.00 μg/mL) + PT22 (0.50 mg/mL) | 50.52% | 40.58% |

Data sourced from Frontiers in Cellular and Infection Microbiology. frontiersin.orgnih.gov

Inhibition of Virulence Factor Production

A key strategy in developing new antibacterial agents is to target bacterial virulence without necessarily killing the bacteria, which can reduce the selective pressure for resistance. Pyrrole dicarboxylic acid derivatives have shown promise in this area. A closely related compound, 1H-pyrrole-2,5-dicarboxylic acid (PT22) , isolated from the endophytic fungus Perenniporia tephropora, has been identified as a potent inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate the expression of various genes, including those for virulence factors. nih.gov

PT22 significantly reduces the production of several QS-regulated virulence factors in P. aeruginosa PAO1. nih.govfrontiersin.org At a concentration of 1.00 mg/mL, PT22 was found to dramatically decrease the production of pyocyanin by 73.05% and rhamnolipids by 34.06%. nih.govfrontiersin.org It also reduced the levels of siderophores, proteases, and elastase. nih.govfrontiersin.org These findings highlight the potential of pyrrole dicarboxylic acids to disarm pathogens by interfering with their ability to produce molecules that cause tissue damage and facilitate infection. mdpi.com

Table 1: Inhibition of P. aeruginosa Virulence Factors by 1H-pyrrole-2,5-dicarboxylic acid (PT22)

| Concentration of PT22 | Pyocyanin Reduction | Rhamnolipid Reduction | Siderophore Reduction |

|---|---|---|---|

| 0.50 mg/mL | 13.17% | 24.75% | - |

| 0.75 mg/mL | 37.06% | 29.66% | 10.35% |

| 1.00 mg/mL | 73.05% | 34.06% | 53.59% |

Data sourced from Frontiers in Cellular and Infection Microbiology. nih.govfrontiersin.org

Disruption of Biofilm Formation and Eradication Strategies

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses. The ability to disrupt these biofilms is a critical attribute for any new antimicrobial agent.

Studies have shown that 1H-pyrrole-2,5-dicarboxylic acid (PT22) effectively inhibits biofilm formation by P. aeruginosa PAO1 without affecting its growth. nih.govnih.gov At concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL, PT22 reduced biofilm biomass by approximately 27.89%, 47.59%, and 64.74%, respectively. frontiersin.org Visualization using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) confirmed the architectural disruption of the biofilms. nih.govfrontiersin.org

Similarly, pyrrole-2-carboxylic acid (PCA) has been shown to inhibit biofilm formation by Listeria monocytogenes. nih.gov PCA exposure collapsed the biofilm architecture and decreased the excretion of extracellular DNA, protein, and polysaccharide, which are key components of the biofilm matrix. nih.gov However, it was noted that PCA was not effective at dispersing already mature biofilms. nih.gov

Enhancement of Antibiotic Susceptibility

A significant finding is the ability of pyrrole dicarboxylic acid derivatives to act as "antibiotic accelerants," enhancing the efficacy of conventional antibiotics. nih.govnih.gov When combined with the aminoglycoside antibiotic gentamycin or the β-lactam antibiotic piperacillin , 1H-pyrrole-2,5-dicarboxylic acid (PT22) showed a significant improvement in the inhibition of biofilm formation and the eradication of mature biofilms compared to antibiotic treatment alone. nih.govfrontiersin.org

For instance, the combination of PT22 (0.50 mg/mL) with gentamycin (4.00 µg/mL) reduced the number of viable cells in mature biofilms by 61.33%, a significant increase compared to gentamycin alone. nih.gov This synergistic effect suggests that these compounds could be used to resensitize resistant bacteria to existing antibiotics, providing a valuable strategy to combat multidrug resistance. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. Several SAR studies have been conducted on pyrrole derivatives, revealing key structural features for various biological targets.

Metallo-β-lactamase (MBL) Inhibition : A study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain on the pyrrole ring are important for inhibitory activity against MBLs, which are enzymes that confer resistance to β-lactam antibiotics. nih.gov

Antimalarial Activity : In the development of pyrrolone antimalarials, it was found that removing the methyl groups from the pyrrole ring resulted in a significant loss of activity. nih.gov Replacing the pyrrole with other heterocycles like imidazole, pyrazole, or furan (B31954) also led to a substantial decrease in antimalarial potency, highlighting the importance of the pyrrole scaffold itself. nih.gov

COX-2/LOX Inhibition : For pyrrole derivatives designed as dual cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors, the nature of the substituents on the pyrrole ring was found to be critical. mdpi.com The introduction of a cinnamic acid moiety to create pyrrole-cinnamate hybrids resulted in compounds with a promising combination of COX-2 and LOX inhibitory activities. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrole Derivatives

| Biological Target | Key Structural Features for Activity | Inactive or Less Active Modifications | Reference |

|---|---|---|---|

| Metallo-β-lactamases (MBLs) | 3-carbonitrile group, 4,5-diphenyl groups, N-benzyl side chain | - | nih.gov |

| Plasmodium falciparum (Malaria) | Methyl substituents on the pyrrole ring | Removal of methyl groups, replacement of pyrrole with other heterocycles (imidazole, pyrazole, furan) | nih.gov |

| COX-2/LOX Enzymes | Hybridization with cinnamic acid | - | mdpi.com |

Biosynthetic Pathways and Natural Occurrence of Pyrrole Carboxylic Acids in Organisms

Pyrrole carboxylic acids are not just synthetic creations; they are also found in nature, produced by a variety of organisms through specific biosynthetic pathways. The pyrrole ring is a fundamental structure in many biologically active natural products. researchgate.net

The biosynthesis of the pyrrole ring often involves amino acids such as glycine , proline , serine , and ornithine , as well as dicarboxylic acids like malonic acid and succinic acid , which act as synthons for constructing the aromatic ring. nih.govnih.gov One well-established pathway involves the oxidation of L-proline to form a pyrrole-2-carboxylate moiety. researchgate.net This process is seen in the biosynthesis of antibiotics like clorobiocin (B606725) and coumermycin A1, where the pyrrole-2-carboxylate unit is attached to a sugar molecule. researchgate.net

Pyrrole derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms. nih.gov For example, 1H-pyrrole-2,5-dicarboxylic acid (PT22) was isolated from Perenniporia tephropora, an endophytic fungus found in the areca nut palm. nih.govnih.gov Pyrrole-2-carboxaldehydes have been identified in edible mushrooms and are responsible for some of the aromatic flavors in raw cane sugar. nih.gov Marine sponges are another rich source of complex pyrrole-containing alkaloids. nih.gov

Enzyme Modulation Activities (e.g., NAD(P)H Quinone Oxidoreductase Activity)

The ability of compounds to modulate the activity of specific enzymes is a cornerstone of pharmacology. One such enzyme is NAD(P)H quinone oxidoreductase 1 (NQO1) , a flavoprotein that plays a crucial role in cellular detoxification and protection against oxidative stress. nih.gov

NQO1 catalyzes the two-electron reduction of quinones and a wide range of other compounds. nih.gov This reduction is generally considered a detoxification step, as it bypasses the formation of reactive semiquinone intermediates that can lead to the production of free radicals. The enzyme is a homodimer, with two active sites that each contain a tightly bound FAD cofactor. nih.gov Dicoumarol and related compounds act as competitive inhibitors of NQO1. nih.gov The proper function of NQO1 is dependent on its structural mobility; excessive mobility can lead to instability and dysfunction, which has been linked to an increased risk of certain cancers. nih.gov While direct modulation of NQO1 by 1H-pyrrole-2,4-dicarboxylic acid is not detailed in the provided context, the study of enzyme modulation remains a key area of research for pyrrole derivatives.

Spectroscopic and Computational Characterization of 1h Pyrrole 2,4 Dicarboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental spectra for 1H-pyrrole-2,4-dicarboxylic acid are not found in the surveyed scientific databases. The characterization of related compounds is well-documented, but this information cannot be directly extrapolated to the 2,4-isomer due to the significant influence of substituent positioning on spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

No publicly accessible experimental ¹H-NMR or ¹³C-NMR spectra for 1H-pyrrole-2,4-dicarboxylic acid have been identified. For a definitive structural analysis, these spectra would be essential to confirm the proton and carbon environments within the molecule.

Infrared (IR) and Mass Spectrometry (MS)

Specific experimental Infrared (IR) and Mass Spectrometry (MS) data for 1H-pyrrole-2,4-dicarboxylic acid are not available in the literature.

Based on its chemical formula, C₆H₅NO₄, the molecular properties can be computed. These theoretical values are fundamental for mass spectrometry analysis.

Table 1: Computed Mass Properties for 1H-Pyrrole-2,4-dicarboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.11 g/mol | PubChem nih.gov |

| Exact Mass | 155.02185764 Da | PubChem nih.gov |

Note: These values are computed based on the molecular formula and have not been confirmed by experimental mass spectrometry.

X-ray Diffraction Crystallography for Solid-State Structures

There are no published crystal structures for 1H-pyrrole-2,4-dicarboxylic acid in the Cambridge Structural Database (CSD) or other crystallographic repositories. Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Molecular Modeling

While computational methods are frequently applied to pyrrole (B145914) derivatives, specific studies focusing on 1H-pyrrole-2,4-dicarboxylic acid are not found in the literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or reactivity descriptors for 1H-pyrrole-2,4-dicarboxylic acid have been published. Such calculations would provide valuable insights into its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research on the use of Molecular Dynamics (MD) simulations to analyze the conformational landscape or dynamic behavior of 1H-pyrrole-2,4-dicarboxylic acid. MD simulations would be useful for understanding the flexibility of the carboxylic acid groups and their interactions with solvent molecules.

Docking Studies with Biological Macromolecules (e.g., Quorum Sensing Activator Proteins, DNA Gyrase B)

Extensive searches of scientific literature and computational databases did not yield specific molecular docking studies for 1H-pyrrole-2,4-dicarboxylic acid with quorum sensing (QS) activator proteins or DNA gyrase B. The available research on the interactions of pyrrole-dicarboxylic acids with these biological targets has predominantly focused on a different isomer, 1H-pyrrole-2,5-dicarboxylic acid .

While the findings for the 2,5-isomer are not directly applicable to the 2,4-isomer due to differences in their three-dimensional structures and electronic properties that would significantly alter binding interactions, a review of these studies can provide context on the potential of this class of compounds as inhibitors of bacterial communication and replication processes.

Interaction with Quorum Sensing Activator Proteins

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression, including the production of virulence factors and biofilm formation. nih.govfrontiersin.org Key proteins in this system, such as LasR in Pseudomonas aeruginosa, are common targets for inhibitor design.

Docking studies on 1H-pyrrole-2,5-dicarboxylic acid have been conducted to elucidate its role as a quorum sensing inhibitor. nih.govfrontiersin.org These computational analyses have shown that the 2,5-isomer can bind to the active sites of various QS receptor proteins. For instance, in one study, the docking energy of 1H-pyrrole-2,5-dicarboxylic acid (referred to as PT22 in the study) with the MexB protein, a component of a multidrug efflux pump in P. aeruginosa that is linked to quorum sensing, was calculated to be -5.9 kcal/mol. nih.gov This suggests a favorable binding interaction.

The binding of this related isomer to QS activator proteins like LasI, LasR, RhlI, RhlR, and PqsR has also been visualized, indicating potential competition with the native signaling molecules. nih.gov It is important to reiterate that these specific interactions and binding energies are for the 2,5-isomer and cannot be assumed for 1H-pyrrole-2,4-dicarboxylic acid without dedicated computational studies on the latter.

Interaction with DNA Gyrase B

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov The GyrB subunit possesses an ATP-binding site that is a key target for inhibitor development. nih.gov

A comprehensive search of the available literature did not reveal any molecular docking studies or computational analyses of the interaction between 1H-pyrrole-2,4-dicarboxylic acid and the DNA gyrase B subunit. While various other chemical scaffolds, including other pyrrole derivatives like pyrrolamides, have been investigated as DNA gyrase B inhibitors, specific data for 1H-pyrrole-2,4-dicarboxylic acid is not present in the reviewed sources. nih.gov Therefore, its binding affinity and interaction modes with this enzyme remain uncharacterized.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the pyrrole (B145914) core is evolving beyond traditional, often harsh, methods towards more efficient and environmentally benign strategies. Modern approaches prioritize atom economy, the use of renewable feedstocks, and energy-efficient reaction conditions.

Key developments include iridium-catalyzed reactions that construct the pyrrole ring from renewable secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nist.gov This method is notable for its tolerance of a wide array of functional groups under mild conditions. nist.gov Another green approach involves microwave-assisted Paal-Knorr cyclizations, which can utilize carbohydrates as sustainable formaldehyde (B43269) equivalents. nih.gov Research has also demonstrated efficient one-pot syntheses from simple, inexpensive starting materials like α-amino acids and acetylenic esters, avoiding multi-step procedures that generate significant waste. bldpharm.com

Furthermore, enzymatic and biocatalytic methods are emerging as highly sustainable alternatives. The enzymatic fixation of CO2 into a pyrrole substrate to create a carboxylic acid group represents a frontier in green chemistry, offering a pathway to valuable chemical building blocks under ambient conditions. sigmaaldrich.combldpharm.com For larger-scale production, methods are being developed that avoid costly and polluting reagents, such as replacing sodium nitrite (B80452) with more benign alternatives in the synthesis of related pyrrole esters. sigmaaldrich.com

Table 1: Comparison of Modern Synthetic Approaches for Pyrrole Scaffolds

| Methodology | Key Features | Sustainability Aspect |

|---|---|---|

| Iridium-Catalyzed Synthesis | Uses secondary alcohols and amino alcohols; forms C-N and C-C bonds. nist.gov | Based on renewable resources. nist.gov |

| Microwave-Assisted Paal-Knorr | Employs carbohydrates as "green" formaldehyde equivalents. nih.gov | Use of renewable reagents and energy-efficient heating. nih.gov |

| One-Pot Annulation | Reacts α-amino acids with acetylenic esters using a coupling agent. bldpharm.com | High-yielding, operationally simple, reduces waste from multiple steps. bldpharm.com |

| Enzymatic CO2 Fixation | Utilizes enzymes like UbiD-type decarboxylases to carboxylate the pyrrole ring. sigmaaldrich.combldpharm.com | Uses CO2 as a feedstock under ambient conditions. sigmaaldrich.com |

| Improved Industrial Synthesis | Avoids hazardous reagents like sodium nitrite in derivative synthesis. sigmaaldrich.com | Reduces environmental pollution and improves safety. sigmaaldrich.com |

Exploration of Expanded Derivatization Strategies for Targeted Functionalities

The two carboxylic acid groups and the N-H position on the 1H-pyrrole-2,4-dicarboxylic acid backbone provide rich opportunities for derivatization. Research is focused on expanding these strategies to create molecules with highly specific functions, from pharmaceuticals to sensory agents.

A significant area of exploration is in medicinal chemistry. Through structure-guided design, pyrrole-2-carboxamide derivatives have been synthesized as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein. nih.gov Structure-activity relationship studies revealed that specific substituents, such as electron-withdrawing groups on an attached phenyl ring, dramatically enhance anti-TB activity. nih.gov These studies demonstrate that the hydrogens on the pyrrole and carboxamide are crucial for binding and potency. nih.gov

Advanced organic synthesis techniques are enabling unprecedented control over functionalization. Dirhodium-catalyzed asymmetric C-H functionalization allows for the highly selective introduction of functional groups at specific positions on the pyrrole ring system. chemscene.com This method can be used to create complex, chiral molecules and allows for subsequent, orthogonal modifications like selective ester hydrolysis or Suzuki-Miyaura couplings, providing access to complex pharmaceutical scaffolds that would be difficult to obtain otherwise. chemscene.com Derivatization is also being used to create compounds for other industries, such as 1H-pyrrole-2,4-dicarbonyl derivatives that have been developed as umami flavoring agents. acs.org

Table 2: Derivatization of the Pyrrole Core for Targeted Functions

| Derivative Class | Targeted Functionality | Key Structural Modifications | Research Finding |

|---|---|---|---|

| Pyrrole-2-carboxamides | Anti-tuberculosis agents nih.gov | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring. nih.gov | Potent inhibition of MmpL3 protein; activity is sensitive to N-H substitutions. nih.gov |

| Asymmetric C-H Functionalized Pyrrolidines | Complex pharmaceutical intermediates chemscene.com | Stereocontrolled addition of aryldiazoacetates at C2 and C5 positions. chemscene.com | Enables creation of chiral centers and orthogonal handles for further synthesis. chemscene.com |

| N-Substituted Pyrrole Dicarboxylic Acids | Tunable polymer monomers nist.gov | Introduction of aliphatic, unsaturated, or benzylic groups at the N-1 position. nist.gov | Allows for modification of polymer properties derived from the monomer. nist.gov |

| 1H-Pyrrole-2,4-dicarbonyls | Flavoring agents acs.org | Conversion of carboxylic acids to other carbonyl functionalities. acs.org | Capable of imparting or intensifying an umami flavor. acs.org |

Innovative Applications in Catalysis and Advanced Functional Materials

While direct applications of 1H-pyrrole-2,4-dicarboxylic acid in catalysis and materials are still emerging, its structure makes it a prime candidate for future innovations. The pyrrole ring is a key motif in many existing catalysts and advanced materials, and the dicarboxylic acid functionality is a versatile linker for creating larger, functional structures. nist.gov

The most promising application is in the development of advanced polymers and metal-organic frameworks (MOFs). Dicarboxylic acids are fundamental building blocks for both. The isomer, 1H-pyrrole-2,5-dicarboxylic acid, has already been identified as a potential bio-based monomer for producing polyesters with tunable properties, analogous to the well-known polyethylene (B3416737) furanoate (PEF). nist.gov By extension, 1H-pyrrole-2,4-dicarboxylic acid offers a similar potential to act as a monomer, with the different substitution pattern potentially leading to polymers with unique thermal and mechanical properties.

In the field of catalysis, the two carboxylic acid groups and the nitrogen atom of the pyrrole ring can act as a tridentate ligand, chelating to metal centers to form novel catalysts. The electronic properties of the pyrrole ring can influence the catalytic activity of the coordinated metal, opening avenues for designing catalysts for specific organic transformations. The use of dirhodium tetracarboxylate catalysts in the synthesis of pyrrole derivatives highlights the intimate relationship between this heterocyclic core and transition metal catalysis. chemscene.comnist.gov

Deeper Mechanistic Understanding of Biological Activities in Complex Systems (Beyond Initial In Vitro Screens)

Initial biological screenings are giving way to more profound investigations into how pyrrole derivatives function within complex biological environments. A key example is the study of the closely related isomer, 1H-pyrrole-2,5-dicarboxylic acid, as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.